4-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C14H18FNO3S and its molecular weight is 299.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Selective Cyclooxygenase-2 Inhibitors
A study conducted by Hashimoto et al. (2002) explored the synthesis and evaluation of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives as selective cyclooxygenase-2 (COX-2) inhibitors. Introduction of a fluorine atom notably increased COX-1/COX-2 selectivity, identifying a potent and highly selective orally active COX-2 inhibitor, JTE-522, for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Supramolecular Chemistry and Drug Design
Basílio et al. (2013) discussed p-Sulfonatocalixarenes, macrocyclic molecules with the ability to form inclusion complexes with cationic and neutral species. These compounds have emerged as significant receptors in supramolecular chemistry, with potential applications in the design of novel amphiphiles and supramolecular amphiphiles (Basílio et al., 2013).
Anticancer and Antimicrobial Agents
Debbabi et al. (2017) described the synthesis of novel sulfonamides with biologically active pyridine and their evaluation as efficient anticancer and antimicrobial agents. The compounds exhibited significant activity against cancer cell lines and gram-negative bacteria, underscoring the potential of sulfonamide derivatives in therapeutic applications (Debbabi et al., 2017).
Inhibition of Tumor-Associated Isozyme
Ilies et al. (2003) synthesized two series of halogenated sulfonamides and investigated them as inhibitors of the tumor-associated isozyme carbonic anhydrase IX, showing distinct inhibition profiles. This study suggests the potential for designing more potent and selective inhibitors as antitumor agents (Ilies et al., 2003).
Electronic Properties and Synthesis
Mahmood et al. (2016) synthesized sulfonamides derivatives and characterized them using spectroscopic techniques and density functional theory calculations. This work provides insight into the molecular and electronic structures of sulfonamide compounds, useful for predicting the stability and reactivity of new derivatives (Mahmood et al., 2016).
Properties
IUPAC Name |
4-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO3S/c1-11-9-12(15)5-6-13(11)20(18,19)16-10-14(17)7-3-2-4-8-14/h3,5-7,9,16-17H,2,4,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCKAJMNVTVOHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2(CCCC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.